Welcome to the BenchChem Online Store!
molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No. B1611710
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05424320

Procedure details

To a solution of resorcinol (1.5 g) and butyric acid (2.9 mL) in 1,2-dichloroethane (45 mL) was added ZnCl2 (3.22 g) and the mixture then heated at 150° C. under nitrogen for 5 hr. The reaction mixture was cooled, poured onto 1N HCl/brine and extracted (3×EtOAc). After washing with 0.1N K2CO3, then twice with brine, the organic layer was dried and evaporated. Chromatography of the residue (silica gel; hexane/EtOAc 2:1) afforded the title product as a solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
3.22 g
Type
catalyst
Reaction Step One
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](O)(=[O:13])[CH2:10][CH2:11][CH3:12].Cl.[Cl-].[Na+].O>ClCCCl.[Cl-].[Cl-].[Zn+2]>[C:9]([C:6]1[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=1[OH:5])(=[O:13])[CH2:10][CH2:11][CH3:12] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
3.22 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
HCl brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted (3×EtOAc)
WASH
Type
WASH
Details
After washing with 0.1N K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with brine, the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.